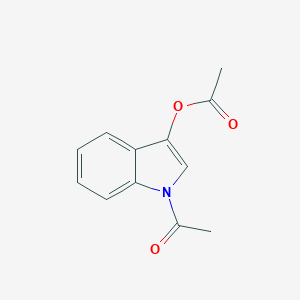

1-Acetyl-1H-indol-3-yl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-acetylindol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8(14)13-7-12(16-9(2)15)10-5-3-4-6-11(10)13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVFBLDIZKYQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=CC=CC=C21)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864716 | |

| Record name | 1-Acetyl-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16800-67-2 | |

| Record name | 1H-Indol-3-ol, 1-acetyl-, acetate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016800672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diacetoxyindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Understanding the Dual-Functionalized Indole Core

An In-depth Technical Guide to the Chemical Properties of 1-Acetyl-1H-indol-3-yl acetate

This compound, also known as Indoxyl-1,3-diacetate, represents a pivotal molecular scaffold in heterocyclic chemistry.[1] Its structure is characterized by an indole core that has been functionalized at two key positions: N-acetylation at the indole nitrogen (N1) and O-acetylation at the hydroxyl group of the indoxyl tautomer (C3). This dual modification not only stabilizes the otherwise reactive indoxyl moiety but also provides two distinct reactive sites, rendering it a versatile intermediate for the synthesis of more complex indole derivatives.[2] These derivatives are of significant interest due to their wide-ranging applications in microbiology, as precursors to chromogenic compounds, and in medicinal chemistry for developing novel therapeutic agents.[2][3] This guide provides a comprehensive overview of its chemical synthesis, physicochemical properties, spectroscopic signature, and reactivity, grounded in established experimental data to support researchers in drug development and synthetic chemistry.

Synthesis Strategies: From Classical Reflux to Microwave-Assisted Protocols

The synthesis of this compound is most effectively achieved through a cyclodecarboxylation reaction of a precursor N-substituted benzoic acid. This approach offers robust and reliable access to the target molecule.

Causality in Synthetic Design

The primary synthetic strategy involves the initial formation of a 2-[(carboxymethyl)amino]benzoic acid intermediate. This intermediate is crucial as it contains all the necessary atoms, correctly positioned, to undergo an intramolecular cyclization. The subsequent step, a Rössing cyclodecarboxylation, is a powerful reaction that utilizes acetic anhydride for three simultaneous functions: it acts as the solvent, a dehydrating agent, and the acetylating agent for both the indole nitrogen and the C3-hydroxyl group formed in situ.[3] The choice of base, such as sodium acetate or triethylamine, is critical for facilitating the cyclization and decarboxylation cascade.[2][3]

Recent advancements have introduced microwave-assisted protocols, which significantly accelerate the reaction.[2] The rationale behind using microwave irradiation is the efficient and uniform heating of the polar reaction mixture, which dramatically reduces the reaction time from hours to mere minutes, often leading to improved yields and cleaner reaction profiles.[2]

Experimental Protocol 1: Conventional Thermal Synthesis

This protocol details the synthesis via a Rössing cyclodecarboxylation under conventional heating.[3]

Step 1: Synthesis of 2-[(carboxymethyl)amino]benzoic acid

-

To a stirred solution of potassium carbonate (K₂CO₃) in water, add 2-aminobenzoic acid (anthranilic acid).

-

Under a nitrogen atmosphere, add chloroacetic acid dropwise at room temperature.

-

Heat the reaction mixture at 90°C for 16 hours.[4]

-

After cooling to room temperature, adjust the pH to 4-5 using a mild acid like citric acid to precipitate the product.[4]

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-[(carboxymethyl)amino]benzoic acid.

Step 2: Synthesis of this compound

-

Combine the 2-[(carboxymethyl)amino]benzoic acid intermediate with dry sodium acetate in acetic anhydride.[3]

-

Heat the mixture to reflux. The evolution of CO₂ gas will be observed.

-

Once gas evolution ceases, pour the hot mixture into a beaker and allow it to cool to 0°C overnight to precipitate the product.[3]

-

Collect the precipitate and stir it in ice water for 1 hour.

-

Filter the solid, wash with cold water until neutral pH, and dry under vacuum to yield this compound.[3] In many cases, no further purification is necessary.[3]

Experimental Protocol 2: Microwave-Assisted Synthesis

This optimized protocol offers a rapid and efficient alternative to conventional heating.[2]

-

Place the 2-[(carboxymethyl)amino]benzoic acid intermediate, acetic anhydride, and triethylamine in a microwave-safe reaction vessel.

-

Subject the mixture to microwave irradiation for 1 minute at 80°C with an initial power of 300 W.[2]

-

After the reaction, cool the vessel to room temperature.

-

Extract the product using a suitable organic solvent such as ethyl acetate.[4]

-

Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[4]

-

Purify the crude product by silica gel column chromatography if necessary.[4]

Synthesis Workflow Diagram

Caption: General synthesis pathway for this compound.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in experimental settings. These properties dictate its solubility, stability, and handling requirements.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | [5] |

| Molecular Weight | 217.22 g/mol | [5] |

| IUPAC Name | (1-acetylindol-3-yl) acetate | [5] |

| CAS Number | 16800-67-2 | [1][4] |

| Melting Point | 80 °C | [4] |

| Appearance | White to light yellow solid | [6] |

| Boiling Point (Predicted) | 345.3 ± 15.0 °C | [4] |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [4] |

| XLogP3-AA | 1.6 | [5] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural confirmation of the synthesized molecule. The key features in NMR and Mass Spectrometry are diagnostic for the this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule.

-

¹H NMR: The spectrum is expected to show distinct signals for the two acetyl methyl groups, typically as singlets in the range of δ 2.0-2.7 ppm. The aromatic protons on the indole ring will appear in the downfield region (δ 7.0-8.5 ppm), with their multiplicity depending on the substitution pattern of the benzene ring. A key singlet for the proton at the C2 position of the indole core is also characteristic.

-

¹³C NMR: The carbon spectrum is characterized by two carbonyl signals from the acetyl groups, typically appearing downfield around δ 168-170 ppm.[3] The aromatic carbons of the indole ring will resonate in the δ 115-145 ppm range. The two methyl carbons of the acetyl groups will be observed upfield, typically around δ 20-24 ppm.[3]

Table of Representative ¹³C NMR Chemical Shifts (δ, ppm) (Note: Shifts can vary slightly based on solvent and specific derivative)

| Carbon Atom | Chemical Shift (ppm) | Source |

| Carbonyl (N-Acetyl) | ~169.3 - 170.1 | [3] |

| Carbonyl (O-Acetyl) | ~168.0 - 168.9 | [3] |

| Indole Aromatic/Vinylic | ~114 - 144 | [3] |

| Methyl (N-Acetyl) | ~23.5 - 24.1 | [3] |

| Methyl (O-Acetyl) | ~20.2 - 21.0 | [3] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 217, corresponding to its molecular weight.[5] Fragmentation patterns would likely show the loss of ketene (CH₂=C=O, 42 Da) or acetyl groups.

Chemical Reactivity and Applications

The reactivity of this compound is centered around its two acetyl groups and the indole core itself.

-

Hydrolysis: The ester and amide functionalities can be hydrolyzed under acidic or basic conditions to yield indoxyl and acetic acid. This reactivity is fundamental to its use in certain detection systems where enzymatic cleavage releases indoxyl, which then undergoes oxidation to form a colored dye (indigo).

-

Precursor for Indole Derivatives: It serves as a protected form of indoxyl, allowing for selective reactions on the indole ring before deprotection. This makes it a valuable intermediate in multi-step syntheses of complex indole alkaloids and pharmaceuticals.[7]

-

Medicinal Chemistry Intermediate: The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs.[8] this compound can be used as a starting material for preparing compounds with potential therapeutic activities, such as 11-β-hydroxysteroid dehydrogenase inhibitors.[4]

Logical Relationship Diagram

Caption: Key applications derived from this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[5]

-

Hazards: It is harmful if swallowed and causes serious eye irritation.[5] It may also cause skin irritation.[5]

-

Precautions: Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.[4] Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a compound of significant synthetic utility. Its chemical properties are well-defined, with robust and adaptable synthesis protocols available, including both conventional and modern microwave-assisted methods. Its physicochemical and spectroscopic characteristics are well-documented, providing a solid foundation for its use in research and development. As a stable, protected form of indoxyl, it serves as a critical building block for a wide array of functionalized indole compounds, underscoring its importance for professionals in medicinal chemistry, microbiology, and organic synthesis.

References

-

Rodríguez-Domínguez, J. C., Balbuzano-Deus, A., López-López, M. A., & Kirsch, G. (2007). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. Journal of Heterocyclic Chemistry, 44(1), 273-275. [Link]

-

Al-dujaili, J. H., & Al-karawi, A. J. (2016). An Efficient and Rapid Microwave-Assisted Synthesis of 1-acetyl-1H-indol-3-yl Acetates. Current Microwave Chemistry, 3(3). [Link]

-

ChemBK. (2022, October 16). This compound. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2007, January). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. [Link]

-

ChemBK. (2024, April 10). 1-acetyl-5-bromo-1H-indol-3-yl acetate. [Link]

-

ChemSynthesis. (n.d.). (1-acetyl-1H-indol-3-yl)methyl acetate. Retrieved January 10, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 16800-67-2. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2023, November 30). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. [Link]

-

El-Metwally, A. M., El-Sayed, R., & El-Gazzar, A. B. A. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Mini-Reviews in Organic Chemistry. [Link]

Sources

- 1. This compound | CAS 16800-67-2 [matrix-fine-chemicals.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. This compound | C12H11NO3 | CID 583602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Acetyl-1H-indol-3-yl acetate: Structure, Synthesis, and Application

Introduction

1-Acetyl-1H-indol-3-yl acetate, a key indole derivative, serves as a valuable molecule in both synthetic chemistry and biotechnology. Its structure, featuring an acetylated indole core with an acetate group at the 3-position, makes it a precursor for various heterocyclic compounds. More notably, it functions as a chromogenic substrate, a class of compounds that generate a colored product upon enzymatic action. This property is extensively utilized in microbiology and histochemistry for the detection and quantification of specific enzyme activities, offering a visual confirmation of cellular processes. This guide provides a comprehensive overview of the molecular structure, synthesis, and application of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental setups.

| Property | Value | Source(s) |

| IUPAC Name | (1-acetylindol-3-yl) acetate | [1] |

| CAS Number | 16800-67-2 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |

| Molecular Weight | 217.22 g/mol | [1][2] |

| Melting Point | 80 °C | [2] |

| Appearance | Light brown solid | |

| Solubility | Soluble in organic solvents like ethyl acetate | [3] |

Molecular Structure

The molecular structure of this compound is characterized by a bicyclic indole core. The nitrogen atom of the pyrrole ring is substituted with an acetyl group, and the C3 position of the indole ring bears an acetate group. This di-acetylation significantly influences the molecule's reactivity and properties.

Sources

Introduction: Unveiling a Versatile Synthetic Cornerstone

An In-Depth Technical Guide to 1-Acetyl-1H-indol-3-yl acetate (CAS 16800-67-2)

This compound, also known by synonyms such as 1,3-Diacetylindoxyl or N,O-diacetylindoxyl, is a pivotal organic intermediate that holds significant value for the research and development community.[1] Its unique structure, featuring an indole core with acetyl groups protecting both the nitrogen (N1) and the hydroxyl (O3) positions, makes it a stable yet highly versatile precursor for a wide array of more complex indole derivatives.[1][2] This guide provides an in-depth exploration of its synthesis, characterization, applications, and handling, grounded in established scientific literature to empower researchers in leveraging this compound to its full potential.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[3] Consequently, stable and adaptable intermediates like this compound are indispensable tools. They serve as key building blocks in the synthesis of potential therapeutics, including anti-inflammatory and analgesic agents, and are crucial in the development of chromogenic substrates for microbiological assays.[2][4][5]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 16800-67-2 | [6] |

| IUPAC Name | (1-acetylindol-3-yl) acetate | [6] |

| Molecular Formula | C₁₂H₁₁NO₃ | [6] |

| Molecular Weight | 217.22 g/mol | [2][6] |

| Appearance | White to off-white or light yellow crystalline solid | [1][7] |

| Melting Point | 80 °C | [2][8] |

| Solubility | Soluble in organic solvents like ethanol and acetone; less soluble in water | [1] |

| InChIKey | DNVFBLDIZKYQPL-UHFFFAOYSA-N | [6] |

Synthesis Methodologies: From Benchtop Classics to Modern Acceleration

The preparation of this compound can be approached through several validated routes. The choice of method often depends on the desired scale, available equipment, and time constraints. Here, we detail two primary, field-proven methodologies.

Part A: The Rössing Cyclodecarboxylation Route (Conventional Synthesis)

This classical two-step approach is robust and provides moderate to good yields, making it a staple in many organic chemistry labs.[4][5] The strategy is predicated on first constructing a substituted N-phenylglycine derivative, which then undergoes an intramolecular cyclization and decarboxylation in the presence of acetic anhydride.

Causality of Experimental Design:

-

Step 1 (Condensation): The initial condensation of a 2-chlorobenzoic acid with glycine is a nucleophilic aromatic substitution. Using a copper catalyst facilitates this otherwise difficult reaction. The product, a 2-[(carboxymethyl)amino]benzoic acid, is the direct precursor to the indole ring system.

-

Step 2 (Cyclization/Acetylation): Acetic anhydride serves a dual purpose: it acts as the solvent and the acetylating agent. Dry sodium acetate is employed as the base to facilitate the intramolecular condensation (cyclization) and subsequent decarboxylation, a process known as the Rössing cyclodecarboxylation.[4] The reaction proceeds via formation of a mixed anhydride, which then cyclizes. The heat applied drives the reaction to completion.

Step 1: Synthesis of 2-[(carboxymethyl)amino]benzoic acid

-

To a suitable reaction vessel, add the starting 2-chlorobenzoic acid, glycine, and a copper catalyst in dimethylformamide (DMF).

-

Heat the mixture under reflux for 2 to 6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the precipitate by filtration and wash thoroughly with cold water until a neutral pH is achieved.

-

Dry the solid at 50°C to a constant weight to yield the 2-[(carboxymethyl)amino]benzoic acid intermediate.

Step 2: Synthesis of this compound

-

Combine 8.36 mmol of the 2-[(carboxymethyl)amino]benzoic acid intermediate with 12.8 mL of acetic anhydride and 32.06 mmol of dry sodium acetate in a round-bottom flask.

-

Heat the mixture to reflux. Gas evolution (CO₂) will be observed.

-

Continue refluxing until gas evolution ceases.

-

While still hot, pour the mixture into a beaker and allow it to cool overnight at 0°C.

-

Collect the resulting precipitate and suspend it in 35 mL of ice water. Stir for 1 hour.

-

Collect the solid by filtration and dry it under a vacuum to yield the final product, this compound, which is often pure enough for subsequent use without further purification.[4]

Caption: Workflow for Conventional Synthesis.

Part B: Microwave-Assisted Synthesis

To address the long reaction times of the conventional method, an efficient and rapid microwave-assisted protocol has been developed.[9][10] This approach dramatically shortens the synthesis time from hours to minutes, offering a significant advantage for rapid library synthesis and process optimization.

Causality of Experimental Design:

-

Microwave Irradiation: Microwaves provide rapid and uniform heating of the reaction mixture, directly coupling with the polar molecules (reagents and solvent). This leads to a significant acceleration of the reaction rate compared to conventional heating.

-

Base Selection: Triethylamine is used as the base in this procedure.[11] Its role is to deprotonate the carboxylic acid of the intermediate, facilitating the cyclization and decarboxylation cascade under microwave conditions.

-

Place the 2-[(carboxymethyl)amino]benzoic acid intermediate, acetic anhydride, and triethylamine in a microwave reaction vessel.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture for 1 minute at 80°C (initial power set to 300 W).

-

After irradiation, cool the vessel to room temperature.

-

Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[12]

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography to yield pure this compound. Yields typically range from 34-71%.[9][11]

Caption: Workflow for Microwave-Assisted Synthesis.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system of analysis.

Table 2: Spectroscopic Data for this compound

| Technique | Observed Signal | Interpretation | Source(s) |

| ¹H NMR | δ ~8.0-8.2 (d) | Aromatic H (likely H4, deshielded by acetyl) | [4][5] |

| δ ~7.2-7.7 (m) | Aromatic H's & H2 of indole ring | [4][5][10] | |

| δ ~2.6 (s) | 3H, N-acetyl (N-COCH₃) | [4][5] | |

| δ ~2.3 (s) | 3H, O-acetyl (O-COCH₃) | [4][10] | |

| ¹³C NMR | δ ~169-170 | Carbonyl C (C=O) of N-acetyl group | [4][5] |

| δ ~168-169 | Carbonyl C (C=O) of O-acetyl group | [4][5] | |

| δ ~115-135 | Aromatic and indole ring carbons | [4][5] | |

| δ ~23-24 | Methyl C of N-acetyl group | [4][5] | |

| δ ~20-21 | Methyl C of O-acetyl group | [4][5] | |

| IR (cm⁻¹) | ~1730-1760 | Strong C=O stretch (ester) | [10] |

| ~1670-1710 | Strong C=O stretch (amide) | [10] | |

| Mass Spec. | [M+H]⁺ calculated for C₁₂H₁₂NO₃: 218.0817 | Expected mass for protonated molecule | [10] |

Applications in Research and Development

The utility of this compound stems from its role as a stable, easily handled precursor to a multitude of valuable indole-based compounds.

-

Precursor for Chromogenic Substrates: The primary application, particularly for its derivatives, is in microbiology. Hydrolysis of the acetate group at the C3 position, often by a specific enzyme, releases indoxyl. This indoxyl then rapidly oxidizes and dimerizes to form the intensely colored indigo dye, providing a clear visual signal for enzyme activity. This is the basis for many diagnostic tests for microorganisms.[4][5]

-

Pharmaceutical Intermediate: The indole nucleus is a cornerstone of many biologically active compounds. This compound serves as a versatile starting material. The N-acetyl group provides protection during subsequent chemical modifications on the benzene ring, and both acetyl groups can be selectively or fully hydrolyzed to unmask reactive sites for further functionalization. It has been used as an intermediate in the synthesis of compounds investigated as G-quadruplex stabilizing ligands, potential antimalarial agents, and other therapeutics.[3][13]

-

Biochemical Research: As a stable indole derivative, it is used in studies to understand the structure-activity relationships of indole-based molecules and their interactions with biological targets.[2]

-

Material Science and Agriculture: There is emerging potential for using indole derivatives in the development of organic materials like polymers and coatings, as well as in formulating plant growth regulators.[2][14]

Caption: Role as a versatile synthetic intermediate.

Safety and Handling

As with any chemical reagent, proper handling of this compound is crucial to ensure laboratory safety.

-

Hazards: The compound is known to cause skin and serious eye irritation.[6][15][16] It may also be harmful if swallowed.[6]

-

Precautions: Always handle this compound in a well-ventilated area or a chemical fume hood.[16][17] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[15] Avoid breathing dust.[16]

Table 3: Recommended Safety and Handling Procedures

| Procedure | Recommendation | Source(s) |

| Engineering Controls | Use only in a well-ventilated area or chemical fume hood. | [16][17] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles. | [15][17] |

| Skin Protection | Wear a protective suit or lab coat and chemical-resistant gloves. | [15][17] |

| Respiratory Protection | In case of insufficient ventilation or dust formation, wear suitable respiratory equipment. | [17] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention. | [15][17] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water. If skin irritation occurs, seek medical advice. | [15][17] |

| Storage | Keep the container tightly closed. Store in a cool, dry place away from heat and ignition sources. | [16][17] |

Conclusion

This compound (CAS 16800-67-2) is more than just a chemical compound; it is a versatile and enabling tool for scientific innovation. Its well-established synthesis routes, including both traditional and modern microwave-assisted methods, make it readily accessible. Its stable, dual-protected structure provides a reliable platform for constructing complex molecules targeted for pharmaceutical, diagnostic, and material science applications. By understanding its synthesis, characterization, and safe handling as detailed in this guide, researchers can confidently and effectively integrate this valuable intermediate into their development workflows.

References

-

Gomez, J., et al. (2007). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. Journal of Heterocyclic Chemistry, 44(1), 273-275. [Link]

-

Parshotam, J. P., et al. (2016). An Efficient and Rapid Microwave-Assisted Synthesis of 1-acetyl-1H-indol-3-yl Acetates. Current Microwave Chemistry, 3(3), 247-257. [Link]

-

Request PDF. (2016). An Efficient and Rapid Microwave-Assisted Synthesis of 1-Acetyl-1h-Indol-3-Yl Acetates. Current Microwave Chemistry. [Link]

-

Parshotam, J. P., et al. (2016). An efficient and rapid microwave-assisted synthesis of 1-acetyl-1H-indol-3-YL acetates. University of Reading. [Link]

-

University of Reading. (2016). An efficient and rapid microwave-assisted synthesis of 1-acetyl-1H-indol-3-YL acetates. CentAUR. [Link]

-

ResearchGate. Indole derivatives as dual-effective agents for the treatment of... [Link]

-

ChemBK. (2022). This compound. [Link]

-

ResearchGate. (2007). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. [Link]

-

ResearchGate. 15403 PDFs | Review articles in ISATIN. [Link]

-

ResearchGate. ChemInform Abstract: Isatin: A Versatile Molecule for the Synthesis... [Link]

-

Malaria World. Synthetic account on indoles and their analogues as potential anti-plasmodial agents. [Link]

-

Scribd. Bok:978 3 642 37922 2. [Link]

- Google Patents. WO2004067529A1 - Indole-derivative modulators of steroid hormone nuclear receptors.

-

PubChem. This compound. [Link]

-

ChemBK. (2024). 1-acetyl-5-bromo-1H-indol-3-yl acetate. [Link]

-

ResearchGate. (2014). Synthesis of 3-acetyl indole. Synthesis of 1,3-Diacetyl Indole. [Link]

-

ACS Omega. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. [Link]

-

Matrix Fine Chemicals. This compound | CAS 16800-67-2. [Link]

-

NIH National Center for Biotechnology Information. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. [Link]

Sources

- 1. CAS 16800-67-2: indoxyl 1,3-diacetate | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. media.malariaworld.org [media.malariaworld.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C12H11NO3 | CID 583602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. An efficient and rapid microwave-assisted synthesis of 1-acetyl-1H-indol-3-YL acetates - CentAUR [centaur.reading.ac.uk]

- 14. 1H-Indole-3-acetic acid, 1-(methoxycarbonyl)-, methyl ester (174319-54-1) for sale [vulcanchem.com]

- 15. fishersci.com [fishersci.com]

- 16. aksci.com [aksci.com]

- 17. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

A Comprehensive Technical Guide to 1-Acetyl-1H-indol-3-yl acetate

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 1-Acetyl-1H-indol-3-yl acetate, a key indole derivative. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's chemical identity, synthesis methodologies, spectroscopic characterization, and potential applications. Emphasis is placed on the causality behind experimental choices and the validation of protocols, ensuring a blend of theoretical knowledge and practical insight. This guide synthesizes information from authoritative sources to deliver a comprehensive and reliable resource for laboratory and research applications.

Chemical Identity and Properties

This compound is a diacetylated derivative of 3-hydroxyindole (indoxyl). The acetylation occurs at the nitrogen atom of the indole ring (position 1) and at the hydroxyl group at position 3, forming an ester. This structure is foundational to its chemical behavior and utility as a synthetic intermediate.

Key identifiers and physicochemical properties are summarized below for quick reference.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Indoxyl-1,3-diacetate, N-Acetyl-3-acetoxyindole[1][2] |

| CAS Number | 16800-67-2[1] |

| Molecular Formula | C₁₂H₁₁NO₃[1] |

| Molecular Weight | 217.22 g/mol [1] |

| Melting Point | 80 °C[2] |

| SMILES | CC(=O)OC1=CN(C(C)=O)C2=C1C=CC=C2[1] |

| InChIKey | DNVFBLDIZKYQPL-UHFFFAOYSA-N[1] |

Synthesis of this compound

The synthesis of indole derivatives is a cornerstone of heterocyclic chemistry, driven by their prevalence in bioactive molecules.[3] this compound is typically synthesized via the cyclization and decarboxylation of a precursor, a method that offers good yields and purity.

Principle of the Synthesis: Rössing Cyclodecarboxylation

The most efficient and common laboratory synthesis involves the Rössing cyclodecarboxylation of 2-[(carboxymethyl)amino]benzoic acids.[4] This reaction is performed using acetic anhydride in the presence of a base, such as dry sodium acetate.

Causality of Reagents:

-

2-[(carboxymethyl)amino]benzoic acid: This precursor contains the necessary atoms and framework to form the bicyclic indole structure.

-

Acetic Anhydride (Ac₂O): This reagent serves a dual purpose. First, it acts as a dehydrating agent, facilitating the intramolecular cyclization. Second, it is the source of the acetyl groups that acylate both the indole nitrogen and the newly formed 3-hydroxyl group.

-

Sodium Acetate (NaOAc): This weak base is crucial for promoting the decarboxylation step and facilitating the cyclization process.[4]

The overall transformation involves an intramolecular condensation to form the five-membered pyrrole ring fused to the benzene ring, followed by decarboxylation and diacetylation.

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway from the 2-[(carboxymethyl)amino]benzoic acid precursor.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 1-acetyl-1H-indol-3-yl acetates.[4]

Materials:

-

2-[(carboxymethyl)amino]benzoic acid

-

Acetic anhydride

-

Dry sodium acetate

-

Ice water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Beaker

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask, create a mixture of the 2-[(carboxymethyl)amino]benzoic acid (1 equivalent) and dry sodium acetate (approx. 3.8 equivalents).

-

Reagent Addition: Add acetic anhydride (approx. 1.5 equivalents relative to the benzoic acid derivative) to the flask.

-

Heating: Heat the mixture to reflux. The progress of the reaction can be monitored by the cessation of gas (CO₂) evolution.

-

Cooling and Precipitation: Once the reaction is complete, and while the mixture is still hot, carefully pour it into a beaker and allow it to cool overnight at 0°C. This will induce the precipitation of the product.

-

Isolation: Pour the precipitated mixture into ice water (e.g., 35 mL) and stir for 1 hour.

-

Filtration and Drying: Collect the solid product by filtration, wash it with cold water until the filtrate is at a neutral pH, and dry it under vacuum to yield the final product.[4]

Trustworthiness of the Protocol: This self-validating system relies on the clear physical change (cessation of gas evolution) to indicate the reaction's completion. The purification steps involving precipitation and washing with water are standard and effective for removing unreacted starting materials and water-soluble byproducts, typically resulting in a product that requires no further purification.[4]

Recent advancements have demonstrated that this synthesis can be optimized using microwave irradiation, significantly reducing the reaction time to as little as one minute while maintaining good yields (34-71%).[3]

Spectroscopic Characterization

Structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the two carbonyl groups. The ester C=O stretch typically appears around 1760-1740 cm⁻¹, while the N-acetyl (amide) C=O stretch appears around 1710-1680 cm⁻¹. Additional peaks corresponding to C-O stretching and aromatic C-H and C=C stretching will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide distinct signals for the aromatic protons on the benzene ring (typically in the 7.0-8.5 ppm range), a singlet for the proton at the 2-position of the indole ring, and two sharp singlets in the aliphatic region (around 2.2-2.7 ppm) corresponding to the two non-equivalent methyl groups of the acetyl functions.

-

¹³C NMR: The carbon NMR spectrum for substituted 1-acetyl-1H-indol-3-yl acetates shows characteristic signals for the two carbonyl carbons (ester and amide) in the range of 168-172 ppm and the two methyl carbons around 20-24 ppm.[4][5] The aromatic and heterocyclic carbons would appear in the 110-145 ppm region.

-

Applications and Areas of Research

This compound serves as a valuable intermediate in several areas of chemical and biological research.

-

Chromogenic Substrates: Indoxyl moieties, which can be generated from precursors like this compound, are integral to various chromogenic compounds.[4] These compounds are widely used in microbiology to create selective culture media that allow for the visual identification of specific microorganisms based on their enzymatic activity.[3] For example, the enzymatic cleavage of an indoxyl-based substrate can release a product that oxidizes and dimerizes to form a distinctly colored (often blue) precipitate.

-

Medicinal Chemistry: The indole scaffold is a privileged structure in drug discovery, appearing in numerous pharmaceuticals. As a stable, di-protected form of 3-hydroxyindole, this compound is a useful building block for the synthesis of more complex, biologically active indole derivatives.[3]

Conclusion

This compound is a chemically significant compound whose synthesis is well-established and efficient, particularly through the Rössing cyclodecarboxylation pathway. Its identity is readily confirmed by standard spectroscopic methods. The primary utility of this molecule lies in its role as a stable precursor for indoxyl-based chromogenic substrates and as a versatile intermediate for constructing more elaborate indole-containing molecules for pharmaceutical research. The methodologies presented herein are robust, grounded in established chemical principles, and provide a reliable foundation for its synthesis and application in a research setting.

References

-

Rodríguez-Domínguez, J. C., Balbuzano-Deus, A., López-López, M. A., & Kirsch, G. (2007). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. Journal of Heterocyclic Chemistry, 44(1), 273-275. [Link]

-

Al-Rawi, J. M. A., & Al-Amiery, A. A. (2016). An Efficient and Rapid Microwave-Assisted Synthesis of 1-acetyl-1H-indol-3-yl Acetates. Current Microwave Chemistry, 3(3), 234-242. [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Rodríguez-Domínguez, J. C., et al. (2007). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. ResearchGate. [Link]

-

ChemBK. (2022). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Acetyl-1H-indol-3-yl acetate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-Acetyl-1H-indol-3-yl acetate, a key intermediate in the synthesis of various biologically active indole derivatives. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the core chemical principles, provide detailed, field-tested experimental protocols, and offer insights into the causality behind experimental choices. This guide emphasizes scientific integrity, reproducibility, and a deep understanding of the reaction mechanisms involved.

Introduction: The Significance of this compound

Indole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] this compound serves as a crucial precursor for the synthesis of various functionalized indoxyls, which are integral components of chromogenic compounds used in the identification of certain microorganisms.[2][3] Furthermore, derivatives of indole-3-carbinol, a related compound, are subjects of ongoing biomedical research for their potential anticarcinogenic, antioxidant, and anti-atherogenic effects.[4] The synthesis of this compound is therefore a pivotal step in accessing a diverse library of potentially therapeutic agents and diagnostic tools.

This guide will focus on the most prevalent and efficient synthetic strategies for this compound, providing a robust framework for its preparation in a laboratory setting.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through a multi-step sequence starting from readily available benzoic acid derivatives. An alternative, more direct approach involves the acetylation of an indole precursor. We will explore both methodologies in detail.

Two-Step Synthesis via 2-[(Carboxymethyl)amino]benzoic Acid Intermediates

This is a widely adopted and efficient method for preparing 1-Acetyl-1H-indol-3-yl acetates.[2][3] The pathway consists of two primary steps:

-

Formation of 2-[(Carboxymethyl)amino]benzoic Acid: This step involves the condensation of a substituted 2-chlorobenzoic acid or 2-aminobenzoic acid with glycine.

-

Cyclodecarboxylation: The resulting intermediate undergoes cyclization and decarboxylation in the presence of acetic anhydride to yield the target compound.

The key transformation in this pathway is the Rössing cyclodecarboxylation.[2] In this reaction, acetic anhydride serves a dual role: it acts as both the acetylating agent for the indole nitrogen and the hydroxyl group that forms at the 3-position, and as a dehydrating agent to facilitate the cyclization. The use of a base, such as sodium acetate or triethylamine, is crucial for promoting the reaction.[1][2]

Caption: Direct acetylation of an indole precursor.

Detailed Experimental Protocols

The following protocols are based on established literature procedures and have been validated for their reproducibility.

Protocol 1: Two-Step Synthesis from 2-Chlorobenzoic Acid

This protocol is adapted from an improved synthesis method described in the literature. [2] Step 1: Synthesis of 2-[(Carboxymethyl)amino]benzoic Acid

-

To a suspension of the corresponding 2-chlorobenzoic acid (11.11 mmol), glycine (28.11 mmol), and copper powder (1.27 mmol) in dimethylformamide (10.6 mL), slowly add potassium carbonate (33.3 mmol).

-

Heat the reaction mixture and stir for 2 to 6 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, cool the mixture and pour it into ice water.

-

Acidify the mixture to a pH of 3-4 with a suitable acid (e.g., citric acid or dilute HCl) to precipitate the product. [5]6. Collect the precipitate by filtration, wash with cold water until the pH is neutral, and dry to a constant weight at 50°C.

Step 2: Synthesis of this compound

-

Prepare a mixture of the 2-[(carboxymethyl)amino]benzoic acid (8.36 mmol), acetic anhydride (12.8 mL), and dry sodium acetate (32.06 mmol).

-

Heat the mixture at reflux. Gas evolution (CO2) will be observed.

-

After the gas evolution ceases, while the mixture is still hot, pour it into a beaker and allow it to cool to 0°C overnight.

-

Collect the resulting precipitate and stir it in 35 mL of ice water for 1 hour.

-

Collect the solid by filtration and dry it in a vacuum to yield the this compound. In many cases, no further purification is necessary. [2]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid and efficient alternative to conventional heating. [1]

-

In a microwave-safe vessel, combine 2-[(carboxymethyl)amino]benzoic acid, acetic anhydride, and triethylamine as the base.

-

Subject the mixture to microwave irradiation for 1 minute at 80°C with an initial power of 300 W.

-

After the reaction, cool the vessel and isolate the product following a standard aqueous workup and extraction procedure.

Data Summary and Comparison

The choice of synthetic route can significantly impact the overall yield and reaction time. The following table summarizes typical results for the synthesis of various this compound derivatives.

| Starting Material | Method | Reaction Time (Step 2) | Overall Yield (%) | Reference |

| 2-Chlorobenzoic Acids | Conventional Heating | Not specified | 38-68 | [2] |

| 2-[(Carboxymethyl)amino]benzoic Acids | Microwave Irradiation | 1 minute | 34-71 | [1] |

Note: Yields are highly dependent on the specific substrates and reaction conditions used.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the acetyl protons, the aromatic protons of the indole ring, and the proton at the 3-position.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the acetyl groups, as well as the carbons of the indole ring system. [2]* Mass Spectrometry: The molecular weight of the compound can be confirmed by mass spectrometry. [6]

Conclusion

The synthesis of this compound is a well-established process with multiple reliable pathways. The two-step method starting from benzoic acid derivatives offers a versatile and high-yielding approach, which can be further optimized through microwave-assisted techniques for enhanced efficiency. The direct acetylation of indole precursors provides a more straightforward alternative when the starting materials are readily accessible. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are paramount to achieving successful and reproducible results. This guide provides the necessary framework for researchers and scientists to confidently synthesize this valuable chemical intermediate for their drug discovery and development endeavors.

References

-

An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. (2007). Journal of Heterocyclic Chemistry, 44(1), 273-275. [Link]

-

An Efficient and Rapid Microwave-Assisted Synthesis of 1-acetyl-1H-indol-3-yl Acetates. (2016). Current Microwave Chemistry, 3(3), 209-217. [Link]

-

An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. (2007). ResearchGate. [Link]

-

Ethyl 1-acetyl-1H-indole-3-carboxylate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(10), o2528. [Link]

-

Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. (2022). Molecules, 27(5), 1625. [Link]

-

This compound. (2022). ChemBK. [Link]

-

3,3′-diindolylmethane, but not indole-3-carbinol, inhibits histone deacetylase activity in prostate cancer cells. (2012). The Journal of Nutritional Biochemistry, 23(7), 741-747. [Link]

-

1H-Indole-3-acetic acid, 1-acetyl-, methyl ester. (n.d.). SpectraBase. [Link]

-

Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. (2023). ACS Omega, 8(35), 32061–32066. [Link]

-

Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (2023). Knowledge UChicago. [Link]

-

Unveiling the Multifaceted Pharmacological Actions of Indole-3-Carbinol and Diindolylmethane: A Comprehensive Review. (2023). Molecules, 28(13), 5174. [Link]

-

A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. (2000). Organic Letters, 2(10), 1485–1487. [Link]

-

3-Acetylindoles: Synthesis, Reactions and Biological Activities. (2021). Mini-Reviews in Organic Chemistry, 18(6), 724-741. [Link]

-

Indole-3-carbinol. (n.d.). Wikipedia. [Link]

-

Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. (2016). Journal of Chemical and Pharmaceutical Research, 8(4), 856-863. [Link]

-

Direct C−H Arylation of Indole‐3‐Acetic Acid Derivatives Enabled by an Autonomous Self‐Optimizing Flow Reactor. (2021). Angewandte Chemie International Edition, 60(16), 8848-8855. [Link]

Sources

Discovery and history of indolyl acetates

An In-depth Technical Guide to the Discovery and History of Indolyl Acetates

Abstract

Indole-3-acetic acid (IAA), the principal indolyl acetate, represents the most abundant and physiologically significant member of the auxin class of phytohormones. Its discovery was not a singular event but rather the culmination of nearly a century of meticulous observation and experimentation that began with fundamental questions about plant movements. This technical guide provides a comprehensive historical narrative of the journey to identify this pivotal molecule, from the early phototropism experiments of the 19th century to its definitive chemical characterization and the elucidation of its molecular mechanism of action. We will explore the key experiments, the logic behind their design, and the incremental yet profound insights they provided. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the foundational discoveries that underpin modern plant science and the development of synthetic auxins used in agriculture and biotechnology.

Introduction

The ability of plants to respond to environmental stimuli, such as light and gravity, has fascinated naturalists for centuries. This response, often manifesting as directional growth, implies a sophisticated internal signaling system. The quest to understand this system led to the discovery of auxins, a term derived from the Greek word auxein, meaning "to grow."[1][2] At the core of this class of phytohormones are the indolyl acetates, with Indole-3-acetic acid (IAA) being the most common and potent native auxin.[1][3] IAA is a derivative of indole and is integral to virtually every aspect of plant life, including cell elongation, division, and differentiation, apical dominance, root formation, and fruit development.[1][3][4] The story of its discovery is a classic example of the scientific method, a logical progression of hypothesis, experimentation, and refinement that built upon the work of successive generations of scientists.

Chapter 1: The Dawn of Discovery - Early Observations of Tropism

The scientific journey toward indolyl acetates began not with chemistry, but with botany. In the late 19th century, Charles Darwin and his son Francis became deeply interested in phototropism—the tendency of a plant shoot to bend towards a light source.[5][6]

The Darwin Experiments (1880)

In their book "The Power of Movement in Plants," the Darwins described a series of elegant experiments on canary grass (Phalaris canariensis) coleoptiles.[5][7] A coleoptile is the protective sheath covering the first leaves of a grass seedling, and it is highly sensitive to light.[6]

-

Observation 1: When exposed to a unidirectional light source, the coleoptile bends towards it.[8]

-

Experiment 1: The Darwins removed the very tip of the coleoptile and observed that the bending response to light was completely abolished.[6][9]

-

Experiment 2 (Control): To ensure the lack of response was not merely due to injury, they covered the tip with a lightproof cap. This also prevented bending.[9][10]

-

Experiment 3: When they covered the middle, bending region of the coleoptile but left the tip exposed, the phototropic response occurred normally.[5][8]

Chapter 2: Unmasking the Messenger - The Chemical Signal Hypothesis

The Darwins established the "what" and "where" of the signal, but its nature remained a mystery. Subsequent researchers built directly upon their foundation to determine if the signal was physical or chemical.

Peter Boysen-Jensen (1913)

The Danish botanist Peter Boysen-Jensen devised experiments to test the nature of the transmitted influence.

-

Experiment 1: He decapitated a coleoptile and inserted a thin, impermeable barrier (a piece of mica) halfway through the stump on the shaded side. This blocked the bending response.[5][6]

-

Experiment 2: When the mica sheet was inserted on the illuminated side, the coleoptile bent towards the light normally.[6][9]

-

Experiment 3: Crucially, when he reattached the severed tip using a block of permeable gelatin, the light-induced bending was restored.[6][8]

Arpad Paal (1919)

The Hungarian scientist Arpad Paal provided the final piece of evidence for a growth-promoting chemical. He decapitated coleoptile tips and then replaced them eccentrically (off-center) onto the stumps in complete darkness. He observed that the side directly beneath the repositioned tip grew much faster, causing the coleoptile to bend away from that side.[5][6][11] This demonstrated that the tip produced a substance that actively stimulated cell elongation, and that an unequal distribution of this substance was responsible for the bending seen in phototropism.[6]

Caption: Logical progression of early phototropism research.

Chapter 3: The Isolation and Quantification of "Auxin"

While the evidence for a growth-promoting chemical was overwhelming, the substance itself remained elusive. The breakthrough came from the work of Dutch biologist Frits Warmolt Went in 1928, who not only isolated the substance but also developed a method to quantify its activity.[12][13]

The Avena Curvature Test

Went's experiment, now known as the Avena (oat) Curvature Test, became the standard bioassay for auxin activity for decades.[12][14][15] It was the first experiment to successfully isolate the growth-promoting substance outside of the plant.

Experimental Protocol: The Went Avena Curvature Test (1928)

-

Preparation: Germinate oat (Avena sativa) seedlings in the dark to produce etiolated (long, pale) coleoptiles that are highly sensitive to the growth substance.

-

Decapitation: Excise the top 1-2 mm from the coleoptile tips. This removes the natural source of the growth substance. Place the tips on a small block of agar for a set period (e.g., 1-2 hours). The growth-promoting chemical diffuses from the tips into the agar.

-

Control: Prepare a control agar block that has not been in contact with any coleoptile tips.

-

Application: Place the agar block containing the diffused substance eccentrically (off-center) on a decapitated coleoptile stump. Place the control block on another decapitated stump.

-

Incubation: Keep the coleoptiles in the dark for 1-2 hours to prevent any phototropic interference.

-

Measurement: Measure the angle of curvature of the coleoptile. Went demonstrated that the degree of bending was directly proportional to the concentration of the growth substance in the agar block.[2][11]

Went named this growth-promoting substance auxin .[1][11] His work was monumental because it provided definitive proof of a chemical hormone in plants and, critically, a method to quantify it.[12][16]

Caption: Workflow of the Avena Curvature Test.

Chapter 4: The Chemical Identity of Indolyl Acetate

With Went's bioassay, the race was on to determine the chemical structure of auxin. Curiously, the first identification of the molecule we now know as IAA did not come from plants.

-

1885: The chemist Salkowski first identified Indole-3-acetic acid in the fermentation media of microorganisms, but its biological significance was unknown.[5]

-

1931-1934: A team led by Kogl and Haagen-Smit in the Netherlands isolated crystalline substances with high auxin activity from human urine.[5][11] They identified one of these as "heteroauxin," which was soon confirmed to be Indole-3-acetic acid (IAA).[11][17]

-

1934: Went, in collaboration with Kenneth Thimann at Caltech, confirmed that the naturally occurring auxin in plants was indeed Indole-3-acetic acid.[2][18]

The convergence of these independent lines of research—plant physiology, microbiology, and biochemistry—solidified IAA as the primary, universal auxin in the plant kingdom.

Table 1: Key Milestones in the Discovery of Indolyl Acetates

| Year(s) | Researcher(s) | Key Contribution | Significance |

| 1880 | C. & F. Darwin | Identified the coleoptile tip as the site of light perception and signal transmission. | Established the concept of a mobile signal in plants.[5][6] |

| 1913 | P. Boysen-Jensen | Showed the signal was a water-soluble chemical that could diffuse through gelatin. | Confirmed the chemical nature of the plant growth signal.[5][6] |

| 1919 | A. Paal | Demonstrated that unequal distribution of the chemical signal causes differential growth. | Explained the mechanism of bending.[5][6] |

| 1928 | F. W. Went | Isolated the "growth substance" (auxin) and developed the Avena Curvature Test. | Provided the first definitive proof and a quantitative bioassay for auxin.[11][12][13] |

| 1934 | Kogl & Haagen-Smit | Isolated and chemically identified Indole-3-acetic acid (IAA) from human urine. | Determined the chemical structure of a potent auxin.[5][11] |

| 1934 | Went & Thimann | Confirmed that the primary natural auxin in plants is IAA. | Linked the chemical IAA to the physiological effects observed since Darwin.[2][18] |

| 1941 | R. Pokorny | Published a method for the chemical synthesis of IAA. | Enabled large-scale production for research and commercial use.[3] |

Chapter 5: Synthesis and Molecular Mechanisms

The identification of IAA's structure was quickly followed by its chemical synthesis. In 1941, Robert Pokorny published a straightforward method for synthesizing IAA.[3] Other methods, such as the reaction of indole with glycolic acid in the presence of a base, were also developed, making the compound readily available for research and agricultural applications.[3][19]

The availability of pure IAA allowed scientists to probe its mechanism of action at the molecular level. It is now understood that IAA controls gene expression through a sophisticated degradation-based signaling pathway.

Simplified Auxin Signaling Pathway:

-

Binding: In the cell, IAA acts as a "molecular glue," binding to a receptor protein (like TIR1) and a repressor protein (an Aux/IAA protein).[3]

-

Ubiquitination: This binding event targets the Aux/IAA repressor for ubiquitination—a process where it is tagged for destruction.

-

Degradation: The tagged Aux/IAA protein is destroyed by the cell's proteasome machinery.

-

Activation: With the repressor gone, an Auxin Response Factor (ARF) protein is now free to bind to the promoter regions of auxin-responsive genes, activating their transcription.[3]

-

Response: The products of these genes lead to the physiological responses associated with auxin, such as cell elongation.

Caption: Simplified auxin signaling pathway.

Chapter 6: Modern Methodologies in Indolyl Acetate Research

While classic bioassays like the Avena test were foundational, modern research relies on highly sensitive and specific analytical techniques for the extraction and quantification of indolyl acetates.

Protocol: Extraction and Quantification of IAA from Plant Tissue

This protocol provides a general workflow for isolating and measuring endogenous IAA levels.

1. Sample Preparation & Extraction: a. Harvest plant tissue (e.g., shoot apices, young leaves) and immediately freeze in liquid nitrogen to halt metabolic activity. b. Grind the frozen tissue to a fine powder. c. Add a pre-chilled (-20°C) extraction buffer, commonly 80% methanol in water, often with an added antioxidant like butylated hydroxytoluene (BHT).[20][21] d. For absolute quantification, spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA).[20] e. Incubate the mixture overnight at 4°C in darkness to extract the auxins. f. Centrifuge the sample to pellet the solid debris and collect the supernatant.

2. Purification (Solid-Phase Extraction): a. The crude extract contains many compounds that can interfere with analysis. It is often purified using solid-phase extraction (SPE) cartridges (e.g., C18). b. The extract is passed through the cartridge, which retains IAA and other hydrophobic molecules. c. The cartridge is washed with a weak solvent to remove polar impurities. d. The IAA is then eluted from the cartridge with a stronger solvent like pure methanol.

3. Quantification (LC-MS/MS): a. The purified sample is analyzed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). b. HPLC: The sample is injected into an HPLC system, which separates the different compounds in the mixture based on their chemical properties (e.g., polarity). c. Mass Spectrometry: As each compound elutes from the HPLC column, it enters the mass spectrometer, which ionizes the molecules and measures their mass-to-charge ratio. This provides highly specific identification. The amount of endogenous IAA is calculated by comparing its signal intensity to that of the known amount of the ¹³C₆-IAA internal standard.[22]

Conclusion

The discovery of indolyl acetates is a compelling narrative of scientific inquiry, stretching from the holistic observations of the Darwins to the precise molecular dissections of modern analytical chemistry. Each step, from observing a bending blade of grass to quantifying molecules with a mass spectrometer, was built upon the logic and evidence of what came before. This historical journey not only unveiled the chemical basis for plant growth and development but also paved the way for significant agricultural innovations, including rooting compounds, fruit-setting sprays, and the development of synthetic auxin herbicides. The foundational principles uncovered by these pioneering researchers continue to inform and inspire new avenues of investigation in plant science, agriculture, and biotechnology.

References

-

Infinity Learn. Who discovered the Avena curvature test for auxins? Retrieved from [Link]

-

Wikipedia. Indole-3-acetic acid. Retrieved from [Link]

-

Plant Hormones. Auxins. Retrieved from [Link]

-

Biology Discussion. Auxins: History, Bioassay, Function and Uses. Retrieved from [Link]

-

Indole-3-Acetic Acid: Significance and symbolism. (2025-12-26). Retrieved from [Link]

-

BYJU'S. IAA Hormone. Retrieved from [Link]

-

Fu, S. F., Wei, J. Y., & Chen, L. (2022). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. Frontiers in Microbiology, 13, 948850. Retrieved from [Link]

-

Alevels.ai. Investigating Phototropism & Geotropism | A Level Biology OCR. Retrieved from [Link]

-

askIITians. Avena coleoptile test to find out the quantity of growth promoting ho. (2025-03-11). Retrieved from [Link]

-

Vedantu. Avena curvature test was first of all done by aJCBose class 11 biology CBSE. Retrieved from [Link]

-

Wikipedia. Auxin. Retrieved from [Link]

-

Hortus USA. Auxin Discovery. Retrieved from [Link]

-

GCW Gandhi Nagar Jammu. UNIT 5.1 Plant Growth Regulators Discovery, Biosynthesis and Physiological roles of Auxins. Retrieved from [Link]

-

National Academies of Sciences, Engineering, and Medicine. (1998). Biographical Memoirs: Volume 74. Washington, DC: The National Academies Press. Retrieved from [Link]

-

Pathwayz. BOTANY (PLANTS) / PHOTOTROPISM EXPERIMENTS. Retrieved from [Link]

-

Allen. Avena coleoptile test detects the presence of. Retrieved from [Link]

-

Organic Syntheses. Indole-3-Acetic Acid. Retrieved from [Link]

-

Save My Exams. Investigating Phototropism & Geotropism (OCR A Level Biology): Revision Note. (2025-01-22). Retrieved from [Link]

-

Collegedunia. Phototropism: Charles Darwin's & Boysen Jensen's Experiment. Retrieved from [Link]

-

Liscum, E. (2014). Phototropism: Some History, Some Puzzles, and a Look Ahead. The Plant Cell, 26(1), 40–41. Retrieved from [Link]

-

Labeeuw, L., Khey, J., Bramucci, A., & Case, R. J. (2016). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers in Microbiology, 7, 828. Retrieved from [Link]

-

Fu, S. F., Wang, Y., & Chen, L. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. Molecules, 28(16), 6030. Retrieved from [Link]

-

Quora. How do you extract auxin from plants? (2021-11-26). Retrieved from [Link]

-

Armstrong, G. A. (2008). Identification of auxins by a chemical genomics approach. Journal of Experimental Botany, 59(1), 17-23. Retrieved from [Link]

-

PubChem. Indole-3-acetate. Retrieved from [Link]

-

CABI Digital Library. Isolation, purification, and characterization of auxin from red algae (Eucheuma spinosum) and its application in cayenne pepper. Retrieved from [Link]

-

Labeeuw, L., Khey, J., Bramucci, A., & Case, R. J. (2016). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers in Microbiology, 7, 828. Retrieved from [Link]

-

Miezah, K., Ofosu-Anim, J., Budu, G. K. O., Enu-Kwesi, L., & Cofie, O. (2008). Isolation and Identification of Some Plant Growth Promoting Substances in Compost and Co-Compost. International Journal of Virology, 4(2), 30-40. Retrieved from [Link]

- Google Patents. US2701250A - Process of producing indole-3-acetic acids.

Sources

- 1. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auxin - Wikipedia [en.wikipedia.org]

- 3. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Auxins [phytohormones.info]

- 6. alevels.ai [alevels.ai]

- 7. gcwgandhinagar.com [gcwgandhinagar.com]

- 8. pathwayz.org [pathwayz.org]

- 9. savemyexams.com [savemyexams.com]

- 10. collegedunia.com [collegedunia.com]

- 11. biologydiscussion.com [biologydiscussion.com]

- 12. Who discovered the Avena curvature test for auxins? [infinitylearn.com]

- 13. nationalacademies.org [nationalacademies.org]

- 14. Avena curvature test was first of all done by aJCBose class 11 biology CBSE [vedantu.com]

- 15. Avena coleoptile test detects the presence of [allen.in]

- 16. Avena coleoptile test to find out the quantity of growth promoting ho - askIITians [askiitians.com]

- 17. Indole-3-acetate | C10H8NO2- | CID 801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Hortus USA- Auxin Discovery [rooting-hormones.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. quora.com [quora.com]

- 21. scialert.net [scialert.net]

- 22. cabidigitallibrary.org [cabidigitallibrary.org]

A Technical Guide to the Spectroscopic Characterization of 1-Acetyl-1H-indol-3-yl acetate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-Acetyl-1H-indol-3-yl acetate, a key intermediate in the synthesis of various indole derivatives of medicinal and microbiological significance.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis and characterization of this compound are crucial for ensuring the purity and structural integrity of subsequent indole-based targets.

Molecular Structure and Synthetic Context

This compound is an indole derivative where the nitrogen of the indole ring is acetylated, and a hydroxyl group at the 3-position is converted to an acetate ester. This dual acetylation significantly influences the electronic properties and reactivity of the indole core.

A common synthetic route to 1-Acetyl-1H-indol-3-yl acetates involves the Rössing cyclodecarboxylation of 2-[(carboxymethyl)amino]benzoic acids using sodium acetate in acetic anhydride at reflux.[2] This method provides a reliable pathway to the title compound and its substituted analogs.

Figure 1. Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about its atomic connectivity and chemical environment.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A Bruker AVANCE III HD 400 MHz spectrometer (or equivalent).

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: Approximately 3-4 seconds.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound exhibits characteristic signals for the indole core protons and the two acetyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.05 | m | 2H | Aromatic-H |

| 7.37 | m | 2H | Aromatic-H |

| 2.62 | s | 3H | N-COCH₃ |

| 2.33 | s | 3H | O-COCH₃ |

Interpretation:

-

The aromatic region (8.05-7.37 ppm) shows complex multiplets corresponding to the four protons on the benzene ring of the indole nucleus. The downfield shift of some of these protons is due to the deshielding effect of the acetyl group on the nitrogen.

-

The two sharp singlets at 2.62 and 2.33 ppm are characteristic of the methyl protons of the two acetyl groups. The N-acetyl protons are typically more deshielded (downfield) than the O-acetyl protons due to the direct attachment to the nitrogen atom within the aromatic system.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a detailed carbon fingerprint of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 172.24 | C=O (N-Acetyl) |

| 169.86 | C=O (O-Acetyl) |

| 132.29 | Quaternary C |

| 131.89 | Quaternary C |

| 129.92 | Aromatic CH |

| 124.33 | Aromatic CH |

| 122.84 | Aromatic CH |

| 118.37 | Aromatic CH |

| 117.52 | Quaternary C |

| 116.28 | Quaternary C |

| 23.76 | N-COCH₃ |

| 20.71 | O-COCH₃ |

Interpretation:

-

The two signals in the downfield region at 172.24 and 169.86 ppm are assigned to the carbonyl carbons of the N-acetyl and O-acetyl groups, respectively.

-

The signals between 116 and 133 ppm correspond to the eight carbons of the indole ring. Quaternary carbons can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

The two high-field signals at 23.76 and 20.71 ppm are attributed to the methyl carbons of the N-acetyl and O-acetyl groups.

Figure 2. Key NMR correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol for IR Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR (Universal Attenuated Total Reflectance) accessory.

Sample Preparation:

-

Place a small amount of the solid this compound directly onto the diamond crystal of the UATR accessory.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

Predicted IR Spectral Data and Interpretation

While an experimental spectrum is not available, the expected characteristic absorption bands can be predicted based on the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (methyl) |

| ~1760 | Strong | C=O stretch (ester) |

| ~1710 | Strong | C=O stretch (amide) |

| ~1600, ~1470 | Medium-Weak | C=C stretch (aromatic) |

| ~1370 | Medium | C-H bend (methyl) |

| ~1220 | Strong | C-O stretch (ester) |

Interpretation:

-

The most prominent features in the IR spectrum will be the two strong carbonyl stretching bands. The ester carbonyl (O-C=O) is expected to appear at a higher wavenumber (~1760 cm⁻¹) than the amide carbonyl (N-C=O) (~1710 cm⁻¹). This difference is due to the electron-donating nature of the nitrogen atom, which reduces the double-bond character of the amide carbonyl.

-

The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1470 cm⁻¹ region.

-

The C-O stretch of the acetate group will likely appear as a strong band around 1220 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Experimental Protocol for Mass Spectrometry

Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: ESI+.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Sheath Gas and Auxiliary Gas Flow Rates: Optimized for stable spray.

-

Collision Energy (for MS/MS): Varied (e.g., 10-30 eV) to induce fragmentation.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₁₂H₁₁NO₃) is 217.22 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ at m/z 218 is expected to be the base peak.

Predicted Fragmentation Pathway:

The fragmentation of this compound is likely to proceed through the loss of neutral molecules such as ketene (CH₂=C=O, 42 Da) from the acetyl groups.

-

Loss of Ketene from the O-acetyl group: [M+H]⁺ (m/z 218) → [M+H - 42]⁺ (m/z 176). This would correspond to the formation of 1-acetyl-1H-indol-3-ol.

-

Loss of Ketene from the N-acetyl group: [M+H]⁺ (m/z 218) → [M+H - 42]⁺ (m/z 176). This would lead to 3-acetoxy-1H-indole.

-

Subsequent Loss of a Second Ketene Molecule: The ion at m/z 176 could further lose another molecule of ketene to form the indol-3-ol cation at m/z 134.

Figure 3. Predicted fragmentation pathway of this compound.

Conclusion